ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester
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Overview
Description
Ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester is a diterpenoid compound derived from natural sources such as certain ferns and medicinal plants. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and skin-whitening properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester typically involves several steps starting from naturally occurring kaurenoic acid. The process includes:
Oxidation: Kaurenoic acid is oxidized to introduce the 15-oxo group.
Esterification: The final step involves esterification of the carboxylic acid group at the 19-position to form the methyl ester.
Industrial Production Methods
Industrial production of this compound often relies on extraction from plant sources followed by purification. Techniques such as liquid chromatography are used to isolate and purify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the 15-oxo group to a hydroxyl group, altering its properties.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex molecules.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of skin-whitening agents and anti-inflammatory drugs.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Kaurenoic Acid: The parent compound from which ent-11S-hydroxy-15-oxokaur-16-en-19-oic acid methyl ester is derived.
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: A closely related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific hydroxylation and esterification, which confer distinct biological properties. Its ability to induce apoptosis in cancer cells and inhibit melanin production makes it particularly valuable in medical and cosmetic applications .
Properties
CAS No. |
70324-42-4 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H30O4/c1-12-13-10-14(22)16-19(2)7-5-8-20(3,18(24)25-4)15(19)6-9-21(16,11-13)17(12)23/h13-16,22H,1,5-11H2,2-4H3/t13-,14+,15+,16+,19-,20-,21-/m1/s1 |
InChI Key |
FUHHXQHMWOVSNL-IENALNPRSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC |
Origin of Product |
United States |
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